molecular formula C16H25N3O B7920604 2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide

2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide

Cat. No.: B7920604
M. Wt: 275.39 g/mol
InChI Key: NMKRVFOOXZLMGU-HNNXBMFYSA-N
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Description

2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide is a pyrrolidine-based acetamide derivative characterized by its chiral (S)-configured benzyl-pyrrolidinyl and isopropyl substituents. The stereochemistry and substituent arrangement are critical for its biological interactions, as evidenced by its inclusion in patent literature focusing on therapeutic applications . However, commercial availability of this compound has been discontinued, suggesting challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13(2)19(16(20)10-17)15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12,17H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKRVFOOXZLMGU-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isatoic anhydride with 2-phenylethylamine to form an intermediate, which is then further reacted with other reagents to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like aluminum chloride to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structure can be compared to other 2-amino-N-substituted acetamides with distinct substituents:

Compound Name Substituents Key Structural Features
2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide Benzyl-pyrrolidinyl, isopropyl Chiral (S)-pyrrolidine, bulky lipophilic groups, potential for enantioselective binding
2-Amino-N-(2,2,2-trifluoroethyl) acetamide Trifluoroethyl Electron-withdrawing CF₃ group, smaller substituent, enhanced metabolic stability
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-propionamide Benzyl-pyrrolidin-2-ylmethyl, isopropyl Alternative pyrrolidine substitution (2-ylmethyl vs. 3-yl), propionamide backbone
[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid Acetyl-pyrrolidinyl Acetylated pyrrolidine, potential for altered solubility and stability
Key Observations:
  • Stereochemical Influence : The (S)-configuration in the pyrrolidine ring may improve target binding compared to racemic mixtures or alternative stereoisomers, as seen in other chiral therapeutics .
  • Backbone Modifications : Propionamide derivatives (e.g., in ) introduce a longer carbon chain, which could alter pharmacokinetics or binding kinetics .

Biological Activity

Receptor Interactions

The compound has shown promise in biological studies, particularly concerning its interactions with neurotransmitter systems. Its structural features, including the pyrrolidine ring and benzyl group, contribute to its potential biological activity and ability to cross biological membranes.

Neurotransmitter Modulation

2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-isopropyl-acetamide may modulate receptor activity, which could lead to analgesic or anti-inflammatory effects. While the specific pathways and molecular targets are still under investigation, preliminary studies suggest potential therapeutic applications.

Pharmacological Properties

The compound's unique structural configuration imparts distinct physicochemical properties and biological activities. Its combination of a benzyl-pyrrolidine core and an isopropyl acetamide moiety enhances its specificity in binding to molecular targets compared to similar compounds.

Lipophilicity and Membrane Permeability

The presence of the benzyl group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes. This property is crucial for its pharmacokinetic profile and potential therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

CompoundStructural FeaturesUnique AspectsPotential Biological Impact
This compoundPyrrolidine ring, benzyl group, acetamide moietySpecific configuration enhances target bindingPotential neurotransmitter modulation
2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamideSimilar pyrrolidine and acetamide structureContains a methyl group instead of isopropylMay have different receptor affinity
2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-acetamideLacks the isopropyl groupSimpler structureMay affect binding affinity
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamideContains a chloro substituentDifferent reactivity profile due to halogen presencePotential for varied biological interactions

This comparison highlights the unique aspects of this compound that contribute to its biological activity.

Research Limitations and Future Directions

While the compound shows promise, it is important to note that much of the research is still in preliminary stages. Further studies are needed to:

  • Elucidate the specific molecular targets and pathways involved in its biological activity.
  • Determine its efficacy and safety profile in various biological systems.
  • Explore its potential therapeutic applications, particularly in areas related to neurotransmitter modulation and anti-inflammatory effects.

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